molecular formula C12H12BrNO2 B11840551 Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate CAS No. 16381-41-2

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate

Cat. No.: B11840551
CAS No.: 16381-41-2
M. Wt: 282.13 g/mol
InChI Key: GCYKMQCTMBHXRK-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring. It has a molecular formula of C12H12BrNO2 and a molecular weight of 282.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate typically involves the bromination of 3-methylindole followed by esterification. One common method includes:

    Bromination: 3-methylindole is reacted with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 7th position.

    Esterification: The resulting 7-bromo-3-methylindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-methyl-1H-indole-2-carboxylate.

    Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

    Reduction: Reducing agents like tributyltin hydride.

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed

    Substitution: Products like 7-azido-3-methyl-1H-indole-2-carboxylate.

    Reduction: 3-methyl-1H-indole-2-carboxylate.

    Oxidation: Various oxidized indole derivatives.

Scientific Research Applications

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-bromo-1H-indole-2-carboxylate: Similar structure but lacks the methyl group at the 3rd position.

    Ethyl 5-bromo-1H-indole-2-carboxylate: Bromine atom at the 5th position instead of the 7th.

    Ethyl 3-methyl-1H-indole-2-carboxylate: Lacks the bromine atom.

Uniqueness

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYKMQCTMBHXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857392
Record name Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16381-41-2
Record name Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16381-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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